molecular formula C22H23N3O6S2 B2600153 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 361481-75-6

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2600153
CAS RN: 361481-75-6
M. Wt: 489.56
InChI Key: MTUVXGIVHKFGEJ-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a thiazole-based compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications Research into benzofused thiazole derivatives, including those structurally similar to the specified compound, indicates significant potential in developing novel antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing promising results compared to standard references. This suggests a broader applicability of thiazole derivatives in therapeutic contexts, focusing on mitigating oxidative stress and inflammation (Raut et al., 2020).

Applications in Organic Optoelectronics The design and synthesis of organic semiconductors for optoelectronic devices, such as organic light-emitting diodes (OLEDs), have seen contributions from studies on BODIPY-based materials and related compounds. These investigations underline the importance of structural design in developing 'metal-free' infrared emitters and other optoelectronic components, demonstrating the chemical versatility and potential of thiazole derivatives and similar compounds in the rapidly evolving field of organic electronics (Squeo et al., 2020).

DNA Interaction and Potential Medicinal Applications The interaction of certain benzimidazole and thiazole derivatives with DNA, particularly through minor groove binding, has been a subject of interest. Compounds like Hoechst 33258 and its analogs, which share structural features with the specified chemical, bind strongly to the minor groove of double-stranded DNA, indicating potential uses in genetic studies, radioprotection, and as starting points for drug design aimed at targeting DNA-related processes (Issar and Kakkar, 2013).

Synthesis and Chemical Transformation for Heterocyclic Compounds Research on the synthesis and chemical transformation of thiazol-2-yl and related heterocyclic compounds emphasizes their synthetic potential in creating diverse heterocyclic structures. These findings point to the significant role of such compounds in synthesizing various heterocyclic compounds, including those with potential pharmacological applications (Petrov and Androsov, 2013).

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-29-16-5-8-18(20(13-16)30-2)19-14-32-22(23-19)24-21(26)15-3-6-17(7-4-15)33(27,28)25-9-11-31-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUVXGIVHKFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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